Cas no 81453-98-7 (3-Acetyl-1-(phenylsulfonyl)pyrrole)

3-Acetyl-1-(phenylsulfonyl)pyrrole structure
81453-98-7 structure
Nome del prodotto:3-Acetyl-1-(phenylsulfonyl)pyrrole
Numero CAS:81453-98-7
MF:C12H11NO3S
MW:249.285641908646
CID:60341
PubChem ID:24867473

3-Acetyl-1-(phenylsulfonyl)pyrrole Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Acetyl-1-(phenylsulfonyl)pyrrole
    • 1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]-1-ethanone
    • 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone
    • MLS000704507
    • F53427
    • 3-ACETYL-1-(PHENYLSULPHONYL)PYRROLE
    • 1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethanone
    • AMY29169
    • A840134
    • SMR000231482
    • 1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethanone #
    • CS-0204548
    • 1-[1-(phenylsulfonyl)pyrrol-3-yl]ethanone
    • Y4U
    • CHEBI:109479
    • 1-[1-(benzenesulfonyl)-1H-pyrrol-3-yl]-ethanone
    • 6R-0053
    • HMS2566I06
    • 2-(1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-phenylethoxy)-N,N-diethylethanamine
    • 1-[1-(benzenesulfonyl)-3-pyrrolyl]ethanone
    • CHEMBL1442910
    • 3-Acetyl-1-(phenylsulfonyl)pyrrole, 98%
    • Q27188623
    • 1-[1-(Phenylsulfonyl)-3-pyrrolyl]ethanone
    • SB62121
    • 3-acetyl-N-(phenylsulfonyl)pyrrole
    • SCHEMBL1366438
    • SY278883
    • CCG-50515
    • J-504084
    • 1-(1-Benzenesulfonyl-1H-pyrrol-3-yl)-ethanone
    • 3-acetyl-1-(phenylsulfonyl)-1H-pyrrole
    • MFCD00067752
    • 1-[1-(benzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-one
    • FT-0607086
    • AN-329/41189535
    • DTXSID60339383
    • 3-acetyl-1-phenylsulfonyl-1H-pyrrole
    • AKOS000491240
    • 1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone
    • EU-0082570
    • SR-01000639886-1
    • 81453-98-7
    • F1443-1323
    • 1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethanone (ACI)
    • 1H-Pyrrole, 3-acetyl-1-(phenylsulfonyl)- (9CI)
    • 1-(Phenylsulfonyl)-3-acetylpyrrole
    • N-(Phenylsulfonyl)-3-acetylpyrrole
    • STK024460
    • DB-015551
    • MDL: MFCD00067752
    • Inchi: 1S/C12H11NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3
    • Chiave InChI: HTMLKRFQINMFRA-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1=CN(S(C2C=CC=CC=2)(=O)=O)C=C1

Proprietà calcolate

  • Massa esatta: 249.04600
  • Massa monoisotopica: 249.04596439g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 379
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 64.5Ų
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.3164 (rough estimate)
  • Punto di fusione: 96-99 °C (lit.)
  • Punto di ebollizione: 435.7±37.0 °C at 760 mmHg
  • Punto di infiammabilità: 217.3±26.5 °C
  • Indice di rifrazione: 1.6000 (estimate)
  • PSA: 64.52000
  • LogP: 3.00850
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C
  • Solubilità: Non disponibile

3-Acetyl-1-(phenylsulfonyl)pyrrole Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Acetyl-1-(phenylsulfonyl)pyrrole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Acetyl-1-(phenylsulfonyl)pyrrole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275218-1g
3-Acetyl-1-(phenylsulfonyl)pyrrole
81453-98-7 95+%
1g
¥1230.00 2024-07-28
Apollo Scientific
OR10821-10g
3-Acetyl-1-(phenylsulphonyl)-1H-pyrrole
81453-98-7
10g
£495.00 2023-09-02
Apollo Scientific
OR10821-5g
3-Acetyl-1-(phenylsulphonyl)-1H-pyrrole
81453-98-7 98%
5g
£371.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
438820-5G
3-Acetyl-1-(phenylsulfonyl)pyrrole
81453-98-7 98%
5G
1263.81 2021-05-17
Key Organics Ltd
6R-0053-0.5G
1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-1-ethanone
81453-98-7 >95%
0.5g
£55.00 2023-09-09
A2B Chem LLC
AC36104-5mg
3-Acetyl-1-(phenylsulfonyl)pyrrole
81453-98-7 >95%
5mg
$215.00 2023-12-30
Key Organics Ltd
6R-0053-50mg
1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-1-ethanone
81453-98-7 >95%
50mg
£102.00 2025-02-09
Key Organics Ltd
6R-0053-10G
1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-1-ethanone
81453-98-7 >95%
10g
£825.00 2023-09-09
Chemenu
CM197682-5g
3-Acetyl-1-(phenylsulfonyl)pyrrole
81453-98-7 95%
5g
$320 2021-08-05
Alichem
A109004486-5g
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone
81453-98-7 95%
5g
$400.00 2023-09-01

3-Acetyl-1-(phenylsulfonyl)pyrrole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane
Riferimento
Pyrrole, Imidazolone and Imidazolidinone Chemistry for the Synthesis of Heterocyclic Natural Products
Cantos-Llopart, Carme, 2003, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Nitromethane
Riferimento
Catalytic Friedel-Crafts acylation of heteroaromatics
Komoto, Ichiro; et al, Topics in Catalysis, 2002, 19(1), 43-47

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt → 0 °C; 10 min, 0 °C
1.2 Solvents: 1,2-Dichloroethane ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 12 h, rt
Riferimento
Synthesis and biological evaluation of suffrutines A, B and their N-fused analogues
Zhu, Zefeng; et al, Organic Chemistry Frontiers, 2020, 7(9), 1122-1131

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Aluminum chloride
Riferimento
Synthesis and Diels-Alder reactions of the furo[3,4-b]pyrrole ring system. A new indole ring synthesis
Moskalev, Nikolai V.; et al, Tetrahedron Letters, 2002, 43(2), 197-201

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Nitromethane
Riferimento
Catalytic Friedel-Crafts acylation of heteroaromatics
Komoto, Ichiro; et al, Topics in Catalysis, 2002, 19(1), 43-47

Metodo di produzione 6

Condizioni di reazione
Riferimento
Preparation of 5-(pyrrolylcarbonyl)- and 5-(imidazolylcarbonyl)pyrimidines
Gaare, Kristin; et al, Acta Chemica Scandinavica, 1993, 47(1), 57-62

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  1 h, 20 °C
1.2 Solvents: Dichloromethane ;  60 min, 20 °C; 1 h, 20 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel-Crafts Acylation
Beutner, Gregory L. ; et al, Organic Process Research & Development, 2017, 21(8), 1122-1130

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Aluminum chloride
Riferimento
A simple and efficient route to β-substituted pyrroles
Rokach, Joshua; et al, Tetrahedron Letters, 1981, 22(49), 4901-4

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
Riferimento
Pyrrole, Imidazolone and Imidazolidinone Chemistry for the Synthesis of Heterocyclic Natural Products
Cantos-Llopart, Carme, 2003, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  20 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: Aluminum chloride ;  5 h, rt
Riferimento
Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines
Kancharla, Papireddy; et al, Tetrahedron, 2013, 69(39), 8375-8385

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Aluminum chloride Catalysts: Acetic anhydride
Riferimento
A simple and efficient route to β-substituted pyrroles
Rokach, Joshua; et al, Tetrahedron Letters, 1981, 22(49), 4901-4

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid ;  1.5 h, rt
Riferimento
Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream
Liu, Guangchang; et al, Tetrahedron Letters, 2018, 59(10), 869-872

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: Aluminum chloride ;  5 h, rt
Riferimento
Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines
Kancharla, Papireddy; et al, Tetrahedron, 2013, 69(39), 8375-8385

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Nitromethane ;  10 min, rt
Riferimento
Gallium(III) trifluoromethanesulfonate (gallium triflate)
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-4

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Acetone ;  cooled; 20 min, cooled
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  rt; 30 min, rt
2.2 Solvents: 1,2-Dichloroethane ;  3 h, rt
Riferimento
Synthesis of pyrrole-3-carboxylic acid
Liu, Zhi-da; et al, Yingyong Huagong, 2013, 42(5), 860-862

3-Acetyl-1-(phenylsulfonyl)pyrrole Raw materials

3-Acetyl-1-(phenylsulfonyl)pyrrole Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81453-98-7)3-Acetyl-1-(phenylsulfonyl)pyrrole
A840134
Purezza:99%
Quantità:25g
Prezzo ($):328.0